3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid

Description

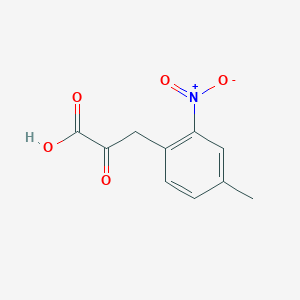

3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative featuring a 4-methyl-2-nitrophenyl group at the β-position. The compound’s structure combines the reactive α-keto acid moiety with an aromatic nitro group, which influences its chemical and biological properties.

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

3-(4-methyl-2-nitrophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H9NO5/c1-6-2-3-7(5-9(12)10(13)14)8(4-6)11(15)16/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

SRRSFSUXQOWOAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid typically involves multiple steps. One common method starts with the nitration of 4-methylacetophenone to introduce the nitro group. This is followed by a series of reactions to introduce the oxo and carboxylic acid groups. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and various reagents for subsequent steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of 3-(4-Methyl-2-aminophenyl)-2-oxopropanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Asymmetric Catalysis

One of the primary applications of 3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid is in asymmetric organocatalysis. It serves as a key intermediate in the synthesis of various enantiomerically enriched compounds through direct aldol reactions. For instance, it has been used effectively with ketones to produce aldol adducts that can be transformed into valuable products such as 2-hydroxy-gamma-butyrolactones. These reactions demonstrate high enantioselectivity, achieving up to 98% enantiomeric excess (ee) when using specific organocatalysts derived from proline and aminopyridines .

Medicinal Chemistry

Pharmacological Activity

The compound has been explored for its pharmacological properties, particularly in the development of novel drugs targeting various diseases. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic effects, making them potential candidates for pain management therapies. Studies have shown that modifications to the nitrophenyl group can enhance biological activity, leading to improved therapeutic profiles .

Case Studies

A notable study investigated the use of this compound in synthesizing new anti-cancer agents. The derivatives demonstrated cytotoxic activity against several cancer cell lines, indicating their potential as chemotherapeutic agents. The structure-activity relationship (SAR) studies highlighted that specific substitutions on the aromatic ring significantly influenced the biological activity .

Catalytic Applications

Direct Aldol Reactions

In addition to its role as a substrate, this compound is also utilized as a catalyst in direct aldol reactions. The compound facilitates the formation of carbon-carbon bonds between aldehydes and ketones, leading to complex molecules with high stereochemical fidelity. The catalytic mechanism involves hydrogen bonding interactions that stabilize transition states during the reaction process .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used in asymmetric aldol reactions with ketones | Up to 98% ee achieved |

| Medicinal Chemistry | Investigated for anti-inflammatory and analgesic properties | Potential candidates for pain relief |

| Catalytic Applications | Acts as a catalyst in direct aldol reactions | Facilitates C-C bond formation |

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features, molecular weights, and key properties of 3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid and analogous compounds:

Research Findings and Challenges

- Synthetic Challenges : Nitro groups can complicate purification due to reactivity, requiring careful pH control during hydrolysis (as seen in ) .

- Biosynthetic Relevance: Analogous compounds like 3-(cyclohex-2-en-1-yl)-2-oxopropanoic acid demonstrate the importance of α-keto acids in polyketide biosynthesis .

Biological Activity

3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid, also known as a nitrophenyl derivative, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C10H9N1O4

Molecular Weight: 209.18 g/mol

IUPAC Name: this compound

Canonical SMILES: CC1=C(C(=C(C=C1)C(=O)C(C(=O)O)=O)N(=O)=O)C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The nitro group on the phenyl ring is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect cellular signaling pathways and induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that compounds containing nitrophenyl moieties exhibit significant anticancer properties. For instance, a study found that derivatives similar to this compound showed effective inhibition of cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and activation of caspases .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction |

| MDA-MB-231 | 12.5 | ROS generation |

| A549 (Lung Cancer) | 20.0 | Cell cycle arrest |

Antibacterial Activity

The compound has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is influenced by the presence of electron-withdrawing groups such as the nitro group, which enhances its ability to penetrate bacterial cell membranes and disrupt essential cellular functions.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 10.0 |

| Pseudomonas aeruginosa | 20.0 |

Case Studies

- Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives of nitrophenyl compounds, including this compound, showed significant cytotoxicity against breast cancer cell lines through the induction of apoptosis and cell cycle arrest .

- Antibacterial Assessment : Research conducted on various synthesized nitrophenyl derivatives indicated that those with similar structures exhibited substantial antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.